Sar1 protein

AT1 receptor pharmacology competitive antagonism Schild analysis

Choose [Sar1]angiotensin II for its unique sarcosine substitution at position 1, which confers resistance to aminopeptidase degradation while preserving high-affinity AT1 receptor binding. Unlike native angiotensin II, this agonist engages the AT1 receptor through a distinct binding mode with differential dependence on the Arg²³ residue, producing flat Schild plots with losartan that reveal non-competitive antagonism masked by the natural ligand. It is the preferred probe for site-directed mutagenesis studies, the essential cold ligand for radioligand competition binding assays using ¹²⁵I-labeled [Sar¹,Ile⁸]Ang II, and the indispensable parent scaffold for SAR campaigns exploring position-8 variants. Procure this compound to eliminate ligand-depletion artifacts and obtain pharmacologically interpretable data.

Molecular Formula C7H16O2
Molecular Weight 0
CAS No. 125524-15-4
Cat. No. B1177294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSar1 protein
CAS125524-15-4
SynonymsSar1 protein
Molecular FormulaC7H16O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Sar1 Protein CAS 125524-15-4: Angiotensin II Analog for AT1 Receptor Research and Competitive Binding Assays


[Sar1]angiotensin II (Sar1 protein, CAS 125524-15-4) is a synthetic octapeptide analog of angiotensin II in which the N-terminal aspartic acid (Asp¹) is replaced by the non-natural amino acid sarcosine (N-methylglycine) [1]. This single substitution confers enhanced resistance to aminopeptidase degradation while preserving high-affinity binding to angiotensin AT1 receptors, making it a foundational research tool for studying renin-angiotensin system pharmacology and GPCR signaling mechanisms [2]. The compound exists as a base peptide with molecular weight approximately 1002.2 Da and serves as both a direct agonist and as the scaffold for clinically important dual-substituted antagonists including Saralasin ([Sar¹,Ala⁸]Ang II) and [Sar¹,Ile⁸]Ang II .

Why [Sar1]Angiotensin II Cannot Be Substituted with Native Angiotensin II or Single-Site Analogs in AT1 Receptor Studies


Substituting [Sar1]angiotensin II with native angiotensin II or single-site analogs introduces critical experimental confounds that compromise data interpretability. Native angiotensin II is rapidly degraded by aminopeptidases in tissue preparations and in vivo models, producing variable half-lives that confound dose-response analyses [1]. More fundamentally, site-directed mutagenesis studies have established that [Sar1]angiotensin II and native angiotensin II engage the AT1 receptor through distinct binding modes, with differential dependence on the Arg²³ residue of the receptor, leading to divergent pharmacological profiles in agonist-antagonist interaction studies [2]. In direct comparative assays, [Sar1]angiotensin II produced significantly different Schild plot characteristics with the nonpeptide antagonist losartan compared to both angiotensin II and [Asn¹,Val⁵]angiotensin II, demonstrating that receptor activation mechanisms are not interchangeable across these in-class peptides [3]. Consequently, experimental conclusions derived using one analog cannot be reliably extrapolated to the [Sar1]-substituted scaffold.

Quantitative Differentiation of [Sar1]Angiotensin II Against Native Angiotensin II and Related Analogs: Binding Affinity, Agonist Profile, and Antagonist Interaction Data


Schild Plot Deviation with Losartan: [Sar1]Angiotensin II vs. Angiotensin II and [Asn1,Val5]Angiotensin II

In a direct head-to-head comparison using isolated rabbit aorta, [Sar1]angiotensin II, native angiotensin II, and [Asn¹,Val⁵]angiotensin II were evaluated for agonist profiles and interactions with the AT1-selective antagonist losartan. [Sar1]angiotensin II produced a flat Schild plot with underestimation of losartan's antagonist potency, whereas the other two agonists yielded Schild plots conforming to competitive antagonism expectations [1]. This divergent antagonist interaction profile cannot be predicted from simple binding affinity measurements and represents a unique pharmacological fingerprint of the [Sar1]-substituted scaffold.

AT1 receptor pharmacology competitive antagonism Schild analysis rabbit aorta assay

Differential Dependence on AT1 Receptor Arg²³ Residue: [Sar1]Angiotensin II vs. Angiotensin II

Site-directed mutagenesis of the AT1 receptor with alanine substitution of charged residues (Lys²⁰, Arg²³, Glu⁹¹, Arg⁹³) revealed differential binding mode requirements between [Sar1]angiotensin II and native angiotensin II. Comparative competition binding and functional assays demonstrated that Arg²³ of the AT1 receptor plays a significant role in binding the natural agonist angiotensin II, whereas [Sar1]angiotensin II binding exhibits reduced dependence on this residue [1]. This residue-specific differential engagement establishes that the two agonists occupy overlapping but non-identical binding poses within the receptor's ligand-binding pocket.

AT1 receptor mutagenesis ligand binding mode Arg23 residue GPCR structure-activity

Single-Site [Sar1] Substitution as Scaffold for Dual-Substituted Analogs with Divergent Agonist/Antagonist Profiles

[Sar1]angiotensin II serves as the essential scaffold for clinically significant dual-substituted analogs, where the second substitution at position 8 determines the functional phenotype. [Sar¹,Ala⁸]Ang II (Saralasin) functions as a competitive antagonist with Ki = 0.32 nM for 74% of binding sites and partial agonist activity . [Sar¹,Ile⁸]Ang II exhibits greater agonistic pressor activity than [Sar¹,Ala⁸]Ang II and [Sar¹,Thr⁸]Ang II in human subjects, while [Sar¹,Thr⁸]Ang II shows the weakest agonistic pressor action with vascular-selective properties [1]. The [Sar¹] substitution is the conserved prerequisite enabling this tunable pharmacology; analogs lacking the sarcosine modification cannot achieve this spectrum of functional profiles.

angiotensin analog design agonist-antagonist balance structure-activity relationship Saralasin

Protease Resistance Conferred by Sarcosine at Position 1: In Vivo Potency Advantage of [Sar1,Ile8]Ang II vs. [Ile8]Ang II

The functional consequence of the Sar¹ substitution on in vivo pharmacology is demonstrated through comparison of [Sar¹,Ile⁸]Ang II with [Ile⁸]Ang II. In isolated rabbit aorta, the two analogs exhibit equal antagonistic potency. However, in vivo (anesthetized cats and dogs), [Sar¹,Ile⁸]Ang II displays substantially greater potency [1]. This in vitro-in vivo potency differential is attributed to protection of the peptide against aminopeptidase degradation conferred by the sarcosine residue at the N-terminus, resulting in enhanced half-life [1]. For [Sar1]angiotensin II itself, this same N-terminal protection translates to enhanced stability in tissue bath preparations and biological matrices.

protease resistance in vivo half-life peptide stability aminopeptidase degradation

High-Value Procurement Scenarios for [Sar1]Angiotensin II CAS 125524-15-4: AT1 Receptor Pharmacology, Antagonist Screening, and SAR Scaffold Development


Mapping Ligand-Receptor Contact Residues via Site-Directed Mutagenesis

[Sar1]angiotensin II is the preferred agonist for site-directed mutagenesis studies of the AT1 receptor due to its differential dependence on Arg²³ compared to native angiotensin II. As demonstrated by Santos et al. (2004), comparative analysis using both agonists reveals which receptor residues contribute to natural agonist binding versus those that are scaffold-specific [1]. Procurement of [Sar1]angiotensin II enables experimental designs that discriminate between binding modes and identify residues critical for distinct receptor conformations.

Investigating Heterogeneous AT1 Receptor Populations or Non-Competitive Antagonism

When screening novel AT1 receptor antagonists, [Sar1]angiotensin II should be used as the agonist probe to detect compounds that exhibit non-competitive or insurmountable antagonism. Liu (1993) demonstrated that [Sar1]angiotensin II produces a flat Schild plot with losartan, unlike angiotensin II, indicating that this agonist reveals antagonist behavior that may otherwise be masked [2]. Procurement of [Sar1]angiotensin II is therefore critical for comprehensive antagonist characterization and for studies investigating AT1 receptor heterogeneity.

Radioligand Binding Assays Requiring Ligand Stability

For radioligand binding assays (e.g., using ¹²⁵I-labeled [Sar¹,Ile⁸]Ang II), the Sar¹ modification confers resistance to aminopeptidase degradation, ensuring that measured Kd and Bmax values reflect true equilibrium binding rather than ligand depletion artifacts [3]. [Sar1]angiotensin II serves as the unlabeled reference standard for competition binding studies employing these radiolabeled antagonists, and its enhanced stability makes it the appropriate cold ligand for displacement assays in tissue membrane preparations with high peptidase activity.

Structure-Activity Relationship (SAR) Scaffold for Dual-Substituted Analog Development

[Sar1]angiotensin II is the essential parent scaffold for laboratories engaged in angiotensin analog synthesis and pharmacological profiling. The divergent functional profiles of position-8 variants ([Sar¹,Ala⁸] as antagonist, [Sar¹,Ile⁸] as strong agonist, [Sar¹,Thr⁸] as weak agonist) all derive from the [Sar1]angiotensin II backbone [4]. Procurement of the single-substituted parent compound provides the baseline control required for interpreting the pharmacological consequences of second-site modifications in SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sar1 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.